molecular formula C25H28N2O4S B4067702 N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No. B4067702
M. Wt: 452.6 g/mol
InChI Key: PLLMDDDIAYSAGL-UHFFFAOYSA-N
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Description

N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide, commonly known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Compound X belongs to a class of compounds known as selective androgen receptor modulators (SARMs), which have been developed to selectively target androgen receptors in the body.

Scientific Research Applications

Hydrogen Bond Studies and Molecular Structure Analysis

Research on similar compounds, such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, has focused on understanding hydrogen bonding and molecular structures. Such studies are crucial for the development of new materials and drugs, offering insights into the electronic behavior and stability of compounds through methods like X-ray crystallography and NBO studies (Romero & Margarita, 2008).

Advancements in Polymer Technology

Investigations into the characteristics of polysulfones, which share functional groups with the target compound, have led to the development of materials with specific thermal and mechanical properties. These materials have applications in various fields, including the fabrication of membranes with enhanced water permeability and selectivity, crucial for environmental and industrial processes (Aitken, McHattie, & Paul, 1992).

Medicinal Chemistry and Drug Design

Compounds with structural similarities to N1-(2-isopropylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide have been explored for their biological activities, including as inhibitors for specific enzymes. For instance, the study of matrix metalloproteinase inhibitors has shown promise in treating diseases like cancer and stroke, with research focusing on the metabolism of these inhibitors to understand their active forms and mechanisms (Lee et al., 2007).

Synthesis and Characterization of Novel Compounds

Research on the synthesis and characterization of novel compounds, including the study of their crystal structures and docking studies, provides valuable insights into the potential applications of these compounds in drug design and material science. Such studies help in understanding the interaction of compounds with biological targets and their physicochemical properties (Al-Hourani et al., 2015).

properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(2-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-18(2)23-12-8-9-13-24(23)26-25(28)19(3)27(32(4,29)30)20-14-16-22(17-15-20)31-21-10-6-5-7-11-21/h5-19H,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLMDDDIAYSAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-[2-(propan-2-yl)phenyl]alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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